

A Comparative Structural Analysis of Enzyme-Phosphoglycolohydroxamic Acid Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphoglycolohydroxamic Acid*

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Phosphoglycolohydroxamic acid (PGH) is a potent transition-state analog inhibitor of several key enzymes involved in metabolism. Its structural similarity to the enediolate intermediate of reactions catalyzed by enzymes such as Triosephosphate Isomerase (TIM) and Methylglyoxal Synthase (MGS) allows it to bind with high affinity to their active sites. This guide provides a detailed structural and quantitative comparison of PGH in complex with three distinct enzymes: Triosephosphate Isomerase, Methylglyoxal Synthase, and Quinolinate Synthase. The data presented herein is crucial for understanding the molecular basis of inhibition and for the rational design of novel therapeutics.

Quantitative Comparison of Binding Affinities

The inhibitory potency of PGH varies significantly among different target enzymes, reflecting differences in their active site architecture and electrostatic environments. The following table summarizes the key quantitative data for the interaction of PGH with Triosephosphate Isomerase (TIM), Methylglyoxal Synthase (MGS), and Quinolinate Synthase (NadA).

Enzyme	PDB ID	Organism	Inhibition Constant (K _i)	Method
Triosephosphate Isomerase (TIM)	7TIM	Saccharomyces cerevisiae (Yeast)	6-14 μ M ^[1] , 8 μ M ^[2]	Kinetic Assays
Methylglyoxal Synthase (MGS)	1IK4	Escherichia coli	39 nM ^[3]	Kinetic Assays
Quinolate Synthase (NadA)	5F33	Thermotoga maritima	Not Reported	X-ray Crystallography ^[4] ^[5]

Structural Comparison of Active Site Interactions

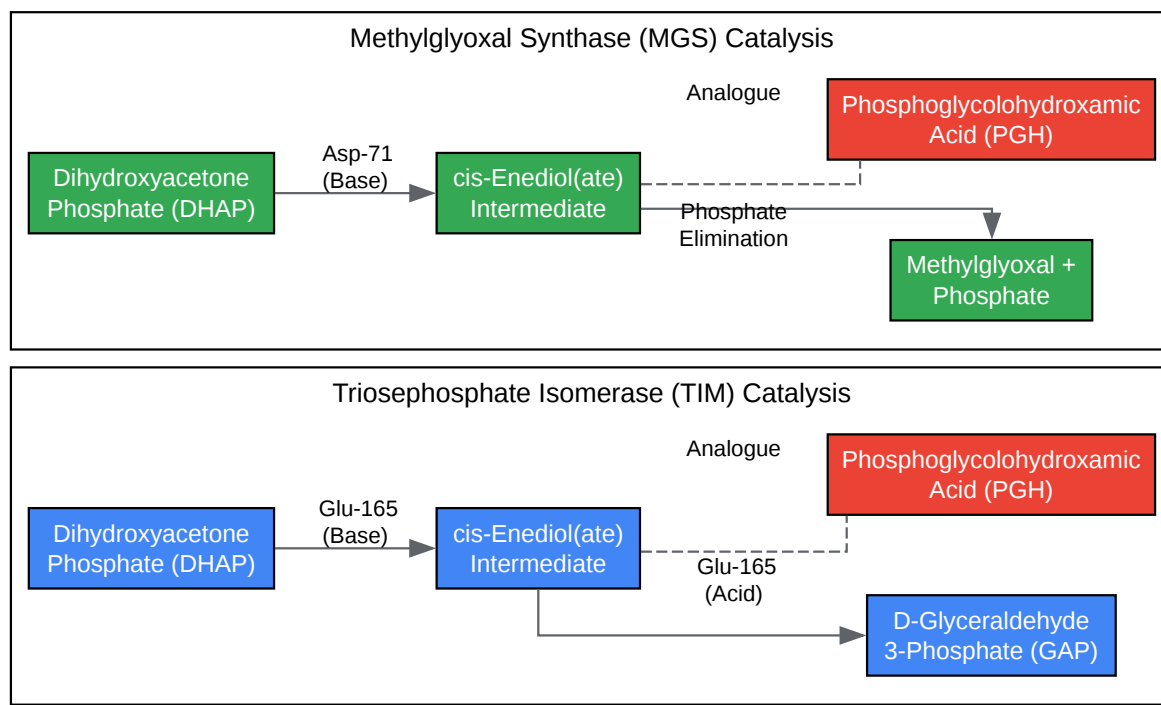
The high-resolution crystal structures of PGH in complex with TIM, MGS, and NadA reveal the specific molecular interactions that underpin its inhibitory activity. While PGH mimics the enediolate intermediate in all three cases, the precise geometry of the binding pocket and the nature of the key interactions differ.

Enzyme	Key Interacting Residues	Key Interaction Distances & Features
Triosephosphate Isomerase (TIM)	Glu-165, His-95, Lys-12, Asn-10[6]	- Glu-165 acts as the catalytic base, abstracting a proton.[6]- His-95 donates a proton to the hydroxamate oxygen.[1]- Lys-12 and Asn-10 stabilize the negative charge on the phosphate group through hydrogen bonds.[6]
Methylglyoxal Synthase (MGS)	Asp-71, His-19, His-98[3]	- A short, strong hydrogen bond is formed between the NOH of PGH and the carboxylate of Asp-71 (2.30–2.37 ± 0.24 Å).[3]- His-19 and Asp-71 approach the NO group of PGH.[3][7]- His-98 interacts with the carbonyl oxygen of PGH.[3][7]- The phosphate group of PGH accepts nine hydrogen bonds from seven residues.[3]
Quinolinate Synthase (NadA)	Tyr-107, Tyr-21	- PGH binds with its phosphate group at the site where the carboxylate groups of the condensation intermediate also bind.[5]- The terminal -OH and C=O groups of PGH are involved in binding to the [4Fe-4S] cluster.[8]

Signaling Pathways and Experimental Workflows

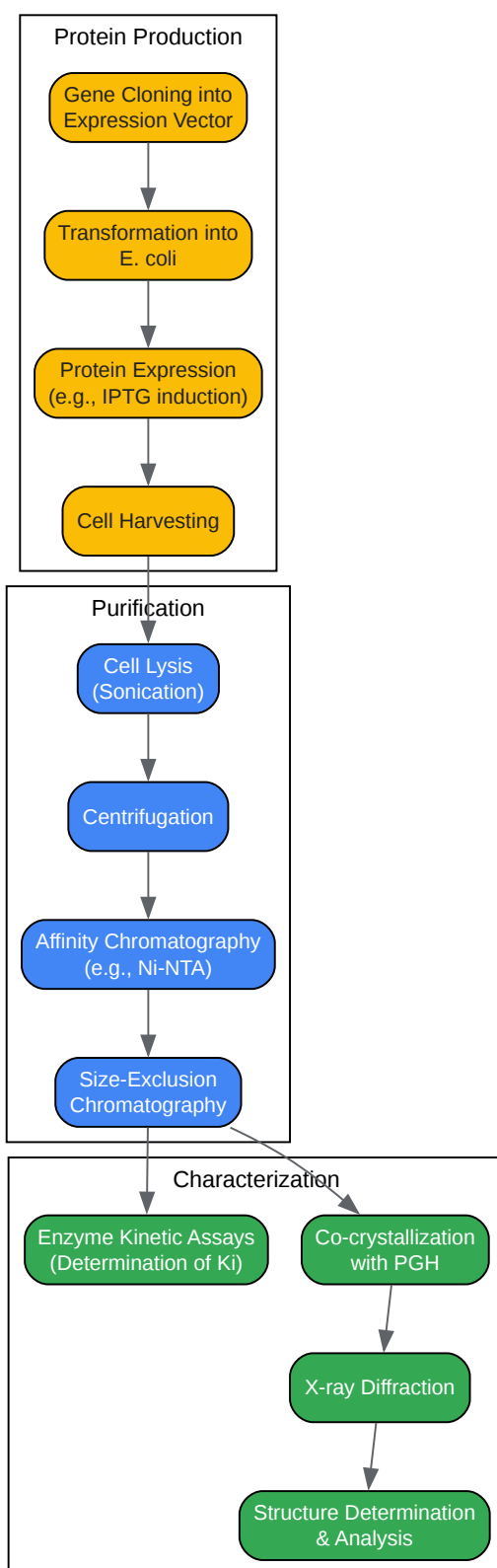
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction pathways and a general experimental workflow for the structural and kinetic

characterization of enzyme-PGH complexes.



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Figure 1: Catalytic pathways of TIM and MGS, and the role of PGH as a transition-state analogue.



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- To cite this document: BenchChem. [A Comparative Structural Analysis of Enzyme-Phosphoglycolohydroxamic Acid Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206932#structural-comparison-of-different-enzyme-phosphoglycolohydroxamic-acid-complexes]

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